molecular formula C7H3F4N3 B3346262 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 116671-72-8

3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B3346262
CAS No.: 116671-72-8
M. Wt: 205.11 g/mol
InChI Key: HRJOXSOSBQZWPB-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyrazine (B1224502) as a Privileged Scaffold in Heterocyclic Chemistry

The significance of the imidazo[1,2-a]pyrazine scaffold stems from its unique electronic and structural features, which allow for diverse functionalization and interaction with biological targets. Its planar structure and the presence of multiple nitrogen atoms provide opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes in biological systems.

Early research into imidazo[1,2-a]pyrazine derivatives was driven by the quest for novel therapeutic agents. Synthetic methodologies were developed to construct this heterocyclic system, often involving the condensation of 2-aminopyrazines with α-haloketones. researchgate.net These initial studies laid the groundwork for the subsequent exploration of this scaffold in drug discovery programs, leading to the identification of numerous derivatives with potent biological activities.

The introduction of fluorine and trifluoromethyl groups into heterocyclic systems is a widely employed strategy in modern medicinal chemistry to modulate the physicochemical and biological properties of molecules. nih.gov

Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This property can significantly influence the electronic distribution within the imidazo[1,2-a]pyrazine ring system. The high electronegativity of fluorine can alter the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH. The trifluoromethyl group, with its potent inductive effect, can further modulate the electronic character of the scaffold, potentially enhancing interactions with biological targets and improving metabolic stability.

Table 1: Comparison of Electronic Properties

SubstituentInductive Effect
FluorineStrongly Electron-Withdrawing
TrifluoromethylVery Strongly Electron-Withdrawing

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From a steric perspective, a fluorine atom is relatively small and is often considered a bioisostere of a hydrogen atom. Its introduction is therefore less likely to cause significant conformational changes. In contrast, the trifluoromethyl group is bulkier and can influence the molecule's preferred conformation. This can have a profound impact on its binding affinity and selectivity for a particular biological target.

Table 2: Steric Properties of Substituents

SubstituentVan der Waals Radius (Å)
Hydrogen1.20
Fluorine1.47
Methyl2.00
Trifluoromethyl~2.7

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Rationale for Fluorine and Trifluoromethyl Substitutions in Heterocyclic Systems

Scope and Objectives of Research on 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Based on the general principles of medicinal chemistry, research on this compound would likely be aimed at exploring the synergistic effects of the fluoro and trifluoromethyl substituents on the biological activity of the imidazo[1,2-a]pyrazine core. The specific placement of these groups at the 3- and 2-positions, respectively, would be expected to create a unique electronic and steric profile.

The synthesis of this compound would present a challenge for synthetic organic chemists. While methods for the synthesis of fluorinated imidazo[1,2-a]pyridines and pyrazines have been reported, the specific introduction of a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyrazine scaffold would require a carefully designed synthetic strategy. nih.gov The development of efficient and regioselective methods for the synthesis of such highly functionalized heterocyclic compounds is an active area of research.

Potential as a Modular Component in Chemical Biology Probes

A chemical biology probe is a small molecule designed to selectively interact with a biological target, enabling the study of its function in a cellular or in vivo context. The modular design of such probes is a powerful strategy, allowing for the combination of different functional units to create a tool with the desired properties. These units typically include a recognition element that binds to the target, a reporter tag (e.g., a fluorophore or an affinity tag) for detection, and often a reactive group for covalent labeling.

The imidazo[1,2-a]pyrazine scaffold is an attractive candidate for the core structure of modular chemical biology probes. Its rigid bicyclic framework provides a well-defined three-dimensional structure for the precise positioning of functional groups. Furthermore, the synthetic accessibility of various substituted imidazo[1,2-a]pyrazines allows for the systematic exploration of structure-activity relationships and the optimization of probe performance. researchgate.net

The specific compound, This compound , presents several advantageous features for its use as a modular component. The introduction of fluorine and a trifluoromethyl group can significantly influence the molecule's properties in a manner beneficial for chemical probe design.

Table 1: Physicochemical Properties of Fluorine-Containing Groups Relevant to Probe Design

PropertyEffect of Fluorine SubstitutionEffect of Trifluoromethyl Substitution
Lipophilicity Generally increasesSignificantly increases
Metabolic Stability Can block sites of metabolism, increasing stabilityHighly resistant to metabolic degradation
Electronic Effects Strong electron-withdrawing inductive effectStrong electron-withdrawing inductive effect
Binding Interactions Can participate in hydrogen bonding and other non-covalent interactionsCan modulate binding affinity and selectivity through steric and electronic effects
Spectroscopic Properties Can be used as a 19F NMR probeCan serve as a 19F NMR reporter group

The true modularity of This compound would lie in its ability to be readily functionalized for conjugation to other molecular components. Synthetic strategies for imidazo[1,2-a]pyrazines often allow for the introduction of reactive handles, such as amines, carboxylic acids, or halides, at various positions on the ring system. These handles can then be used for facile coupling to reporter tags, linkers, or other functional moieties, enabling the construction of a diverse library of chemical biology probes from a single, well-characterized core.

Table 2: Potential Functionalization Sites on the Imidazo[1,2-a]pyrazine Scaffold for Modular Probe Assembly

PositionPotential Functional GroupSubsequent Conjugation Chemistry
C-5, C-6, C-8 Halogen (e.g., Br, Cl)Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
C-3 AmineAmide bond formation, sulfonamide formation
C-2 Carboxylic acidAmide bond formation

While direct experimental data on the use of This compound as a modular probe component is not extensively documented in publicly available literature, its structural features and the known chemistry of the imidazo[1,2-a]pyrazine scaffold strongly support its potential in this application. The combination of a privileged core structure with the unique properties imparted by the fluoro and trifluoromethyl substituents makes it a compelling building block for the next generation of chemical biology probes. Further research into the synthesis and functionalization of this specific compound is warranted to fully unlock its potential in elucidating complex biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJOXSOSBQZWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2F)C(F)(F)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648269
Record name 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID00648269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116671-72-8
Record name 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Imidazo 1,2 a Pyrazine and Its Analogues

Classical and Contemporary Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through various synthetic approaches, ranging from classical cyclocondensation reactions to modern multicomponent strategies.

Multicomponent Reaction Strategies for Imidazo[1,2-a]pyrazine Scaffolds (e.g., Groebke-Blackburn-Bienaymé (GBB) Reaction)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, enhancing atom economy and reducing synthetic effort. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo-fused heterocycles. thieme-connect.comnih.gov This reaction involves the condensation of an aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. organic-chemistry.orgnih.gov

The GBB reaction is typically acid-catalyzed, with catalysts such as scandium triflate (Sc(OTf)₃) or p-toluenesulfonic acid promoting the formation of an intermediate Schiff base from the aminopyrazine and aldehyde, which then undergoes cyclization with the isocyanide. nih.govnih.gov The versatility of the GBB reaction allows for the introduction of a wide range of substituents at the C-2 and C-3 positions by varying the aldehyde and isocyanide components, respectively. beilstein-journals.org While the classical GBB reaction yields a 3-amino substituent, modifications and subsequent reactions can provide access to other functionalities.

ComponentRole in GBB ReactionDiversity PointExample Reactants
2-Aminopyrazine (B29847)Forms the pyrazine (B50134) ring of the final product.Scaffold Core2-aminopyrazine, substituted 2-aminopyrazines
AldehydeProvides the C-2 atom and its substituent.R² SubstituentBenzaldehyde, 2,3,4-trimethoxybenzaldehyde (B140358) nih.gov
IsocyanideProvides the C-3 atom and its amino substituent.R³ Substituenttert-butyl isocyanide nih.gov, 4-chlorophenyl isocyanide nih.gov
CatalystFacilitates the condensation and cyclization steps.Reaction PromoterSc(OTf)₃, p-toluenesulfonic acid nih.gov, Iodine nih.gov

Cyclocondensation and Annulation Approaches

A traditional and widely used method for constructing the imidazo[1,2-a]pyrazine core is the cyclocondensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. acs.orgresearchgate.net This approach, often referred to as the Tschitschibabin reaction, is effective for synthesizing a variety of substituted imidazo[1,2-a]pyrazines. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. acs.org

Microwave irradiation has been shown to accelerate this reaction, often providing excellent yields in green solvents like a water-isopropanol mixture, without the need for a catalyst. acs.org This method is particularly useful for creating 2-substituted imidazo[1,2-a]pyrazines. For instance, the reaction of 2-amino-3-chloropyrazine (B41553) with 1-chloro-3,3,3-trifluoroacetone (B1585683) is a potential route to a 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8(7H)-one precursor. chemicalbook.com

Stereoselective and Regioselective Synthesis of Fluoro- and Trifluoromethyl-Substituted Imidazo[1,2-a]pyrazines

The precise placement of fluoro and trifluoromethyl groups on the imidazo[1,2-a]pyrazine scaffold is critical for tuning molecular properties. This requires careful control of regioselectivity during the synthesis.

Strategies for Direct Fluorination and Trifluoromethylation of Heterocycles

Direct C-H functionalization is an increasingly important strategy for the late-stage introduction of fluorine-containing groups. For the related imidazo[1,2-a]pyridine (B132010) system, several methods for direct fluorination and trifluoromethylation have been developed, which could be adapted for the pyrazine analogue.

Direct Fluorination: Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have been successfully used for the regioselective C-3 fluorination of imidazo[1,2-a]pyridines in aqueous conditions. nih.gov This reaction proceeds via an electrophilic fluorination process and provides the 3-monofluorinated product in moderate to good yields. nih.gov

Direct Trifluoromethylation: The trifluoromethylation of the C-3 position of imidazo[1,2-a]pyridines has been achieved using various methods, often involving radical pathways. Visible-light-promoted methods using sodium triflinate (Langlois' reagent, CF₃SO₂Na) as the CF₃ source and an organic photo-organocatalyst have proven effective. nih.govresearchgate.net These transition-metal-free conditions offer a mild and efficient route to 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net

MethodReagentPosition TargetedSystem
Electrophilic FluorinationSelectfluorC-3Imidazo[1,2-a]pyridines nih.gov
Photocatalytic TrifluoromethylationCF₃SO₂Na (Langlois' reagent)C-3Imidazo[1,2-a]pyridines nih.govresearchgate.net

Precursor Functionalization and Subsequent Cyclization

An alternative to direct functionalization is to introduce the fluoro and trifluoromethyl groups onto the precursors before the cyclization step. This approach can offer better control over regioselectivity. For the synthesis of 3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, this could involve:

Using a trifluoromethylated α-haloketone: A cyclocondensation reaction between 2-aminopyrazine and a halogenated trifluoromethyl ketone, such as 3-bromo-1,1,1-trifluoropropan-2-one, would directly install the trifluoromethyl group at the C-2 position.

Using a fluorinated building block: A multi-step synthesis could involve fluorinated pyrazine or imidazole precursors. For example, the development of synthetic routes to 2-chloro-5-trifluoromethoxypyrazine highlights the strategies for incorporating fluorine-containing groups onto the pyrazine ring, which can then be elaborated. mdpi.com

Control of Regioselectivity at C-2 and C-3 Positions

Achieving the specific 3-fluoro-2-(trifluoromethyl) substitution pattern requires orthogonal synthetic strategies. The choice of reaction dictates the position of substitution.

C-2 Substitution: As seen in the Tschitschibabin reaction, the carbonyl component (e.g., α-haloketone) determines the substituent at the C-2 position. researchgate.net Therefore, using a trifluoromethyl-containing ketone is the most direct route to a 2-CF₃ substituted core.

C-3 Substitution: The GBB reaction places a substituent derived from the aldehyde at C-2 and an amino group from the isocyanide at C-3. thieme-connect.com Direct C-H functionalization methods, such as electrophilic fluorination or radical trifluoromethylation, have shown a strong preference for the C-3 position in the analogous imidazo[1,2-a]pyridine system due to the electronic nature of the heterocycle. nih.govresearchgate.net

Recent studies on the imidazo[1,2-a]pyrazine scaffold itself have demonstrated that regioselective metalation can be achieved. By using specific organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to selectively deprotonate the C-3 position of a 6-chloroimidazo[1,2-a]pyrazine (B1590719), allowing for the introduction of various electrophiles at this site. rsc.org This method provides a powerful tool for controlled functionalization and could potentially be used to introduce a fluorine atom via an electrophilic fluorine source.

Novel Synthetic Strategies for this compound

Recent advances in synthetic organic chemistry have provided powerful tools for the construction and modification of complex heterocyclic systems. These modern techniques offer significant advantages over classical methods, including improved efficiency, selectivity, and the ability to introduce a wide range of functional groups under mild conditions.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become an indispensable tool for the functionalization of heterocyclic cores like imidazo[1,2-a]pyrazine. These methods allow for the precise introduction of various substituents at specific positions of the heterocyclic ring system.

A common strategy involves the initial synthesis of a halogenated imidazo[1,2-a]pyrazine intermediate, which can then undergo cross-coupling reactions. For instance, a dihalo-imidazopyrazine can be prepared through the condensation of 2-amino-3-chloropyrazine with an α-haloketone, followed by bromination at the C3 position. nih.gov This dihalogenated intermediate serves as a versatile platform for sequential functionalization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the context of imidazo[1,2-a]pyrazine synthesis, a 3-bromo-8-chloro-imidazo[1,2-a]pyrazine intermediate can be selectively coupled with various arylboronic acids at the C3 position. nih.gov This reaction is typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base. This approach allows for the introduction of a diverse array of aryl and heteroaryl groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Negishi Coupling: The Negishi cross-coupling, which utilizes organozinc reagents, offers an alternative for C-C bond formation. This method is particularly useful for introducing functionalized alkyl and benzyl (B1604629) groups. For example, a 6-chloroimidazo[1,2-a]pyrazine can be coupled with functionalized organozinc reagents in the presence of a palladium catalyst like Pd-PEPPSI-iPr to yield 6-substituted derivatives in high yields. nih.gov This demonstrates the utility of cross-coupling for functionalizing the pyrazine ring of the scaffold.

These cross-coupling strategies provide a robust platform for the late-stage functionalization of the imidazo[1,2-a]pyrazine core. Starting with a pre-formed this compound bearing a halogen handle, these methods would enable the introduction of diverse substituents to build a library of complex analogues for biological screening.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling on the Imidazo[1,2-a]pyrazine Scaffold This table is interactive and can be sorted by clicking on the column headers.

Coupling Reaction Starting Material Reagent Catalyst Product Position Yield (%)
Suzuki-Miyaura 3-Bromo-8-chloro-imidazo[1,2-a]pyrazine Arylboronic acid Pd(PPh₃)₄ C3 57-86 nih.gov
Negishi 6-Chloroimidazo[1,2-a]pyrazine Arylzinc reagent Pd-PEPPSI-iPr C6 90-93 nih.gov

Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis, enabling unique chemical transformations under exceptionally mild conditions. mdpi.com This methodology has been successfully applied to the C-H functionalization of various heterocyles, including the introduction of trifluoromethyl groups.

For the synthesis of trifluoromethylated imidazo-fused heterocycles, photoredox catalysis offers a direct approach that avoids the need for pre-functionalized starting materials. In a typical reaction, a photocatalyst, such as an acridinium (B8443388) derivative, absorbs visible light and initiates a single-electron transfer (SET) process with a trifluoromethyl source, like Langlois' reagent (CF₃SO₂Na). researchgate.net This generates a trifluoromethyl radical (•CF₃), which can then add to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, a close analogue of the imidazo[1,2-a]pyrazine system. researchgate.netresearchgate.net

The reaction proceeds through the following proposed mechanism:

Excitation of the photocatalyst by visible light.

Oxidative quenching of the excited photocatalyst by the trifluoromethyl source to generate a •CF₃ radical.

Addition of the •CF₃ radical to the C3 position of the heterocycle.

Oxidation of the resulting radical intermediate and subsequent deprotonation to afford the C3-trifluoromethylated product and regenerate the photocatalyst.

This method is attractive due to its operational simplicity, broad functional group tolerance, and the use of visible light as a renewable energy source. researchgate.net While direct photoredox fluorination of the C3 position is less commonly reported, this strategy highlights a promising pathway for the direct trifluoromethylation of the imidazo[1,2-a]pyrazine core, potentially on a substrate already containing a fluorine atom at a different position.

Table 2: Key Features of Photoredox-Catalyzed Trifluoromethylation

Feature Description Reference
Catalyst Acridinium derivatives, Ruthenium or Iridium complexes mdpi.comresearchgate.net
CF₃ Source Langlois' reagent (CF₃SO₂Na), Togni's reagents researchgate.netresearchgate.net
Energy Source Visible Light (e.g., Blue LEDs) researchgate.net
Reaction Conditions Room temperature, metal-free (with organic photocatalysts) researchgate.net

| Substrate Scope | Effective for electron-rich heterocycles like imidazo[1,2-a]pyridines | researchgate.netresearchgate.net |

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for scalability, safety, and efficiency. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt

The synthesis of imidazo[1,2-a]heterocycles is well-suited for flow chemistry. For example, a fully automated, multi-step continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides. nih.gov This process involves the initial reaction of a 2-aminopyridine (B139424) with bromopyruvic acid in a microreactor to form the heterocyclic core, followed by subsequent in-line reactions to build the final molecule without isolating intermediates. nih.gov

Advantages of Flow Chemistry for Imidazo[1,2-a]pyrazine Synthesis:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with exothermic or hazardous reactions. This is particularly relevant when working with potentially unstable reagents like diazomethane (B1218177) derivatives, which can be generated and consumed in-situ. researchgate.net

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors often leads to faster reactions, higher yields, and cleaner product profiles compared to batch processing. uc.pt

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Automation: Flow systems can be fully automated, allowing for high-throughput synthesis and optimization of reaction conditions.

Applying this technology to the synthesis of this compound could involve the continuous formation of the core from a suitably substituted aminopyrazine and a fluorinated building block, followed by in-line purification and subsequent functionalization steps. This approach holds significant promise for the efficient and scalable production of this valuable compound and its analogues for further research and development.

Chemical Reactivity and Derivatization Studies of 3 Fluoro 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) and Imidazole (B134444) Rings

The inherent electronic nature of the imidazo[1,2-a]pyrazine (B1224502) ring system dictates its reactivity towards electrophilic and nucleophilic reagents. In the parent scaffold, the imidazole ring is electron-rich, particularly at the C-3 position, making it susceptible to electrophilic attack. Conversely, the pyrazine ring is electron-deficient and more prone to nucleophilic substitution, especially when activated by appropriate leaving groups.

The presence of a fluorine atom at C-3 and a trifluoromethyl group at C-2 drastically alters this reactivity profile. Both substituents are strongly electron-withdrawing, which significantly deactivates the entire heterocyclic system towards electrophilic substitution. The imidazole ring, in particular, becomes highly electron-deficient. This deactivation makes classical electrophilic aromatic substitution reactions on the imidazole moiety challenging.

Conversely, the electron-deficient nature of the pyrazine ring is further enhanced by the substituents on the imidazole ring. This heightened electrophilicity makes the pyrazine ring more susceptible to nucleophilic attack, provided a suitable leaving group is present at one of its positions (e.g., C-6 or C-8).

Functionalization at Peripheral Positions (e.g., C-6, C-8)

Functionalization at the C-6 and C-8 positions of the imidazo[1,2-a]pyrazine core is a key strategy for modulating the physicochemical and pharmacological properties of its derivatives. Given the electron-deficient nature of the pyrazine ring in 3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, direct C-H functionalization at these positions is generally difficult. Therefore, derivatization typically proceeds through precursors bearing a leaving group, most commonly a halogen, at the desired position.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a variety of functional groups at the C-6 and C-8 positions. Starting from a 6- or 8-bromo or chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a range of nucleophiles can be employed.

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Imidazo[1,2-a]pyrazine Analogs

Precursor Nucleophile Product
8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine Morpholine 8-Morpholino-6-methyl-2-phenylimidazo[1,2-a]pyrazine
8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine Piperidine 8-Piperidino-6-methyl-2-phenylimidazo[1,2-a]pyrazine

This table presents data for analogous compounds to illustrate the general reactivity for SNAr reactions on the pyrazine ring.

Another powerful approach for the functionalization of these positions is through transition-metal-catalyzed cross-coupling reactions. Pre-halogenated derivatives of this compound can serve as substrates for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

Reactions Involving the Fluoro and Trifluoromethyl Groups

The 3-fluoro and 2-trifluoromethyl groups are generally stable and serve primarily to modulate the electronic properties of the imidazo[1,2-a]pyrazine ring. The carbon-fluorine bond at the C-3 position is strong, and its substitution via nucleophilic attack is not a commonly reported reaction pathway under standard conditions. However, under forcing conditions or with specific activating groups elsewhere on the ring, nucleophilic aromatic substitution of the fluoride (B91410) could potentially occur.

Development of Advanced Derivatization Protocols

Building upon the fundamental reactivity of the this compound scaffold, more advanced derivatization strategies can be envisioned to create complex molecules for specific biological applications.

Bioisosteric Modifications of the Imidazo[1,2-a]pyrazine Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound core, various bioisosteric modifications can be proposed. The pyrazine ring itself can be considered a bioisostere of other aromatic systems. Furthermore, the substituents at various positions can be replaced with other groups that mimic their steric and electronic properties.

For instance, the entire imidazo[1,2-a]pyrazine core can be considered a bioisostere for other bicyclic heteroaromatics like imidazo[1,2-a]pyridines or purines. Within the scaffold, functional groups introduced at the C-6 and C-8 positions can be selected for their bioisosteric relationships with other common moieties in medicinal chemistry.

Table 2: Potential Bioisosteric Replacements for Functional Groups on the Imidazo[1,2-a]pyrazine Scaffold

Original Group Potential Bioisostere(s) Rationale
-CN -C≡CH, -N3, -CF3 Similar size and electronics
-OCH3 -NHCH3, -SCH3, -CH2CH3 Classical bioisosteres

This table provides examples of common bioisosteric replacements that could be applied to derivatives of the target compound.

Synthesis of Conjugates and Bivalent Compounds for Target Engagement Studies

To investigate the interaction of this compound derivatives with their biological targets, the synthesis of molecular probes such as conjugates and bivalent compounds is a valuable approach. These molecules typically consist of the core scaffold linked to another molecular entity, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another pharmacophore to create a bivalent ligand.

The synthesis of such conjugates relies on the functionalization of the core scaffold with a reactive handle that can be used for subsequent coupling reactions. This handle is often introduced at the C-6 or C-8 position of the pyrazine ring. For example, an amino or carboxylic acid functionality can be installed, which can then be used for amide bond formation to link the imidazo[1,2-a]pyrazine core to the desired molecular partner.

Mechanistic Investigations of Key Transformation Reactions

The mechanistic understanding of reactions involving the this compound scaffold is crucial for predicting its reactivity and for the rational design of new synthetic routes. While specific mechanistic studies on this particular compound are not widely available, the mechanisms of related reactions on the parent imidazo[1,2-a]pyrazine system can provide valuable insights.

Electrophilic substitution on the unsubstituted imidazo[1,2-a]pyrazine is known to proceed via a standard SEAr mechanism, where the C-3 position is the most favorable site for attack due to the stability of the resulting sigma complex. However, the strong deactivating effect of the 3-fluoro and 2-trifluoromethyl groups would significantly increase the activation energy for this process.

Nucleophilic aromatic substitution at a halogenated C-6 or C-8 position is expected to follow a classical SNAr mechanism. The reaction would proceed through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyrazine ring and further stabilized by the substituents on the imidazole ring. The rate of this reaction would depend on the nature of the leaving group, the nucleophile, and the solvent.

Further computational and experimental studies are needed to fully elucidate the reaction mechanisms and to explore the synthetic potential of this highly functionalized and promising heterocyclic scaffold.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Similarly, there is no available information regarding the kinetic and thermodynamic parameters associated with the derivatization reactions of this compound. Kinetic studies are crucial for understanding the rates of reaction and the factors that influence them, such as temperature, concentration, and catalysts. Thermodynamic data provides insight into the feasibility and equilibrium position of a reaction.

The absence of such data prevents a quantitative understanding of the compound's reactivity and stability. To address this, future research would need to employ techniques such as stopped-flow spectroscopy, calorimetry, or computational modeling to determine activation energies, reaction rate constants, and changes in enthalpy and entropy for various derivatization reactions.

Spectroscopic and Advanced Analytical Characterization of 3 Fluoro 2 Trifluoromethyl Imidazo 1,2 a Pyrazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyrazine (B50134) ring at positions C5, C6, and C8. Based on data from various imidazo[1,2-a]pyrazine (B1224502) derivatives, these protons typically resonate between δ 7.9 and 9.2 ppm. tandfonline.com The specific chemical shifts will be influenced by the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. The proton at C5 is anticipated to be the most downfield-shifted due to its proximity to the bridgehead nitrogen (N4) and the fused imidazole (B134444) ring.

¹³C NMR: The ¹³C NMR spectrum will provide information on the seven carbon atoms of the heterocyclic core. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a typical chemical shift in the range of δ 120 ppm and a large ¹JCF coupling constant of approximately 260-265 Hz. mdpi.com The carbons directly bonded to fluorine (C2 and C3) will exhibit large C-F coupling constants. C3, bonded to a single fluorine, will appear as a doublet. C2, bonded to the CF₃ group, will show a quartet splitting. Aromatic carbons in the imidazo[1,2-a]pyrazine system generally appear between δ 115 and 145 ppm. tandfonline.comnih.gov

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct resonances. The first will be a singlet for the trifluoromethyl group (CF₃) at C2, with a chemical shift around -57 ppm, which is characteristic for CF₃ groups on pyrazine rings. mdpi.com The second resonance will be for the single fluorine atom at C3. Its chemical shift will be influenced by the adjacent CF₃ group and the heterocyclic system.

¹⁵N NMR: While less common, ¹⁵N NMR could be used to characterize the three nitrogen atoms in the ring system. The chemical shifts would distinguish the pyrazine-type nitrogens from the imidazole-type nitrogen, providing further insight into the electronic structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionAtomPredicted Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
5H~9.1dJ ≈ 1.5 Hz
6H~8.1ddJ ≈ 4.5, 1.5 Hz
8H~8.3dJ ≈ 4.5 Hz
2C~138q, d²JCF ≈ 35-40 Hz (from CF₃), ²JCF ≈ 20-25 Hz (from F)
3C~145d, q¹JCF ≈ 240-250 Hz (from F), ²JCF ≈ 30-35 Hz (from CF₃)
5C~130d¹JCH ≈ 180-190 Hz
6C~118d¹JCH ≈ 170-180 Hz
7aC~135s-
8C~140d¹JCH ≈ 180-190 Hz
CF₃C~120q¹JCF ≈ 260-265 Hz

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the signals predicted above and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the target molecule, COSY would show correlations between H5 and H6, and between H6 and H8, confirming their positions on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the C5, C6, and C8 signals in the ¹³C spectrum based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. While less critical for this planar aromatic system, NOESY could reveal through-space interactions, for instance, between the fluorine at C3 and a proton at C5 if there is any conformational preference or distortion.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.govtsijournals.com For this compound, the molecular formula is C₇H₃F₄N₃. The calculated exact mass for the neutral molecule is 205.0263 u. In HRMS, the compound would typically be observed as a protonated molecule [M+H]⁺ with a calculated exact mass of 206.0341 m/z. The experimental measurement of this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Table 2: HRMS Data for this compound
FormulaAdductCalculated Exact Mass (m/z)
C₇H₃F₄N₃[M+H]⁺206.0341
C₇H₃F₄N₃[M+Na]⁺228.0160

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. While direct MS/MS data for the target compound is unavailable, a plausible fragmentation pathway can be proposed based on the stable imidazo[1,2-a]pyrazine core and studies of related heterocyclic systems. nih.gov

Upon fragmentation, the protonated molecule (m/z 206.03) would likely undergo the following key fragmentation steps:

Loss of HF: A common fragmentation for fluoro-aromatic compounds, leading to an ion at m/z 186.02.

Loss of CF₃ radical: Cleavage of the C2-CF₃ bond would result in a significant fragment ion at m/z 137.04.

Loss of HCN: Fragmentation of the pyrazine or imidazole ring can lead to the neutral loss of HCN (27 u), a characteristic fragmentation for nitrogen-containing heterocycles.

Analysis of these fragmentation pathways helps confirm the connectivity and identity of the substituents on the heterocyclic core.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups. Studies on imidazo[1,2-a]pyrazine analogues often utilize IR spectroscopy for characterization. tsijournals.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bonds.

C-F Stretching: Strong, characteristic bands are expected in the 1350-1000 cm⁻¹ region. The CF₃ group will likely show multiple strong absorptions in this range.

Aromatic C=C and C=N Stretching: Vibrations from the fused aromatic ring system will appear in the 1620-1450 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations will be observed as weaker bands above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-F bonds are strong IR absorbers, the symmetric stretching modes of the aromatic rings are often more prominent in the Raman spectrum, which would be useful for characterizing the core heterocyclic structure.

Table 3: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C and C=N Stretch1620 - 1450Medium-Strong
C-F Stretch (CF₃ group)1350 - 1100Very Strong
C-F Stretch (Aryl-F)1250 - 1000Strong
Aromatic C-H Bend (out-of-plane)900 - 675Strong

Characterization of Functional Groups and Bond Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the characterization of bond vibrations within a molecule. For imidazo[1,2-a]pyrazine derivatives, these techniques provide a detailed fingerprint of the heterocyclic core and its substituents.

In studies of various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) analogues, characteristic vibrational frequencies have been assigned to specific molecular motions. For instance, the FTIR spectrum of a 3-aminoimidazo[1,2-a]pyrazine derivative showed a strong N-H stretching peak at 3350 cm⁻¹. rsc.orgnih.gov The analysis of imidazo[1,2-a]pyridine has revealed that ring-stretching modes are typically observed in the 1450–1600 cm⁻¹ region of the Raman spectrum. mdpi.com Metal complexation with imidazo[1,2-a]pyridine derivatives can cause slight shifts of these ring-stretching modes to higher wavenumbers due to the increased rigidity of the structure. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more precise assignment of vibrational modes. nih.govresearchgate.net For imidazo[1,2-a]pyridine, DFT calculations have shown good agreement between computed and experimental infrared spectra, allowing for reliable vibrational assignments. researchgate.net

For this compound, characteristic vibrational bands would be expected for the C-F and C-N stretching modes of the imidazo[1,2-a]pyrazine core, as well as vibrations associated with the trifluoromethyl group. Based on data from analogous structures, the key vibrational frequencies can be predicted as summarized in the table below.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/Bond Vibrational Mode Expected Frequency Range (cm⁻¹)
Imidazo[1,2-a]pyrazine Ring Ring Stretching 1450 - 1600
C-F (Fluoro substituent) Stretching 1000 - 1400
C-F (Trifluoromethyl group) Symmetric & Asymmetric Stretching 1100 - 1400
C-N Stretching 1250 - 1350
C-H Aromatic Stretching 3000 - 3100

Conformational Insights from Vibrational Modes

The study of vibrational modes can also offer insights into the conformational isomers of a molecule. Research on substituted imidazo[1,2-a]pyrazines has demonstrated the use of experimental techniques like FTIR alongside quantum chemical calculations to characterize different rotameric conformations. rsc.orgnih.gov These stable conformations are often stabilized by intramolecular hydrogen bonds. rsc.orgnih.gov By analyzing the potential energy surface and vibrational frequencies, researchers can identify the most stable conformers and understand the energy barriers between them. nih.gov While direct experimental data on the conformational analysis of this compound is not available, the principles derived from its analogues suggest that the orientation of the trifluoromethyl group relative to the fused ring system would be a key conformational feature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of molecules is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. In the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, C—H⋯O and C—H⋯F hydrogen bonds link the molecules into a three-dimensional network. nih.gov A weak π-π stacking interaction between the pyridine (B92270) rings, with a centroid-centroid distance of 3.9090 (7) Å, is also observed. nih.gov A Hirshfeld surface analysis indicated that H⋯H (30.4%), H⋯C/C⋯H (23.7%), H⋯O/O⋯H (12.2%), and H⋯F/F⋯H (11.1%) interactions are the most significant contributors to the crystal packing. nih.gov For this compound, similar intermolecular interactions, particularly involving the fluorine atoms, would be expected to play a crucial role in its crystal packing arrangement.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For several imidazo[1,2-a]pyrazine derivatives, reverse-phase HPLC methods have been successfully employed to determine their purity. rsc.orgnih.gov In one study, the purity of potent imidazo[1,2-a]pyrazine compounds was found to be greater than 98% using a C18 column with a mobile phase of acetonitrile (B52724) and water (50:50, v/v). rsc.orgresearchgate.net The specific conditions for an HPLC method would need to be optimized for this compound, but a similar reverse-phase approach would likely be effective.

Table 2: Representative HPLC Conditions for Imidazo[1,2-a]pyrazine Analogues

Parameter Condition Reference
Column Reverse Phase C18 rsc.orgresearchgate.net
Mobile Phase Acetonitrile : Water (50:50, v/v) rsc.orgresearchgate.net
Purity Achieved >98% rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound and its analogues, GC-MS is particularly useful for the analysis of thermally stable derivatives or for characterizing impurities and byproducts from synthesis that are amenable to gas chromatography. The coupling of a gas chromatograph to a mass spectrometer allows for the separation of complex mixtures with high resolution, followed by the generation of mass spectra for individual components, which provide detailed structural information based on their fragmentation patterns.

The inherent volatility of some fluorinated imidazo[1,2-a]pyrazine derivatives makes them suitable for direct GC-MS analysis. For less volatile analogues, derivatization is a common strategy to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

Predicted Fragmentation Patterns

While specific experimental GC-MS data for this compound is not extensively available in the public domain, the fragmentation patterns can be predicted based on the known mass spectrometric behavior of related heterocyclic compounds, particularly those containing trifluoromethyl groups. fluorine1.rudtic.mil The electron ionization (EI) mass spectrum is expected to be characterized by a prominent molecular ion peak (M⁺) due to the aromatic nature of the imidazopyrazine core, which lends it stability.

The primary fragmentation pathways for this compound under EI conditions are anticipated to involve the loss of the trifluoromethyl group and rearrangements of the heterocyclic ring. Key predicted fragmentation events include:

Loss of a fluorine atom: A fragment corresponding to [M-F]⁺ may be observed.

Loss of the trifluoromethyl radical: A significant peak corresponding to the loss of the ·CF₃ radical ([M-CF₃]⁺) is expected, as the C-C bond between the heterocycle and the trifluoromethyl group is susceptible to cleavage. fluorine1.ru

Cleavage of the imidazo[1,2-a]pyrazine ring: Subsequent fragmentation of the heterocyclic core could lead to the formation of smaller, stable aromatic ions. This can involve the loss of neutral molecules such as HCN.

Rearrangement ions: The presence of the trifluoromethyl group can lead to complex rearrangements. fluorine1.ru

These predicted fragmentation pathways are summarized in the interactive data table below.

Predicted Fragment Predicted m/z Proposed Neutral Loss Notes
[C₇H₃F₄N₃]⁺205-Molecular Ion (M⁺)
[C₇H₃F₃N₃]⁺186FLoss of a fluorine atom from the molecular ion.
[C₆H₃FN₃]⁺136CF₃Loss of the trifluoromethyl radical. This is expected to be a major fragment.
[C₅H₃FN₂]⁺109CF₃, HCNSubsequent loss of hydrogen cyanide from the [M-CF₃]⁺ fragment.

Note: The m/z values are calculated based on the most abundant isotopes.

The retention time in the gas chromatograph for this compound would be dependent on the specific column and temperature program used. However, its fluorinated nature would likely result in a shorter retention time compared to non-fluorinated analogues of similar molecular weight due to reduced van der Waals interactions with common stationary phases. The analysis of volatile derivatives of its analogues would follow similar principles, with variations in retention times and fragmentation patterns dictated by the specific substituents on the imidazo[1,2-a]pyrazine core. The study of these patterns is crucial for the structural elucidation of novel analogues and for quality control during synthesis. mdpi.comnih.gov

Comprehensive Computational and Theoretical Analysis of this compound Remains an Area for Future Investigation

Despite the growing interest in fluorinated heterocyclic compounds in medicinal and materials science, a thorough search of publicly available scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused exclusively on this compound.

While the broader class of imidazo[1,2-a]pyrazines has been the subject of various research endeavors, including synthetic methodology development and biological activity screening, detailed computational investigations into the specific structural and electronic properties of the 3-fluoro-2-(trifluoromethyl) substituted derivative are not presently available. The CAS number for this compound is 116671-72-8. cymitquimica.com

Computational chemistry is a powerful tool for elucidating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to predict electronic structures, molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and spectroscopic characteristics. ijirset.com Furthermore, molecular modeling and dynamics simulations provide invaluable insights into the conformational preferences, energy landscapes, and dynamic behavior of molecules. For many related fluorinated and non-fluorinated imidazo-fused heterocycles, such studies have been instrumental in rationalizing their chemical reactivity, designing derivatives with enhanced biological activity, and understanding their interactions with biological targets. emerginginvestigators.orgnih.govnih.gov

However, the specific impact of the combined fluorine and trifluoromethyl substituents at the 3- and 2-positions of the imidazo[1,2-a]pyrazine core on its quantum chemical and dynamic properties has not been explicitly detailed in published research. Consequently, data tables for predicted NMR chemical shifts, vibrational frequencies, conformational energies, or molecular dynamics trajectories for this particular compound cannot be generated based on existing literature.

The absence of such studies presents an opportunity for future research. A dedicated computational analysis of this compound would provide valuable data on how these electron-withdrawing groups influence the electronic distribution, aromaticity, and reactivity of the heterocyclic system. Such theoretical findings would be crucial for guiding the synthesis of new derivatives and for understanding the structure-activity relationships in potential applications, ranging from pharmaceuticals to materials science.

Until such research is conducted and published, a detailed article adhering to the specified outline cannot be constructed without resorting to speculation, which would compromise scientific accuracy.

Computational and Theoretical Investigations of 3 Fluoro 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Molecular Modeling and Simulation Studies

Computational Studies of Potential Molecular Interactions with Biological Macromolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interactions between a small molecule and a biological target, typically a protein. These simulations provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the molecule's potential biological activity.

While specific docking studies for 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine are not extensively documented in publicly available research, studies on analogous imidazo[1,2-a]pyrazine (B1224502) derivatives have demonstrated their potential to interact with various protein targets. For instance, derivatives of this scaffold have been investigated as inhibitors of kinases and other enzymes. mmu.ac.uk The pyrazine (B50134) ring system, with its nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. researchgate.net

Molecular docking simulations of similar fluorinated compounds with protein targets have shown that the fluorine substituents can orient the molecule within the binding pocket to optimize interactions with key amino acid residues. nih.gov For example, in a hypothetical interaction with a kinase, the imidazo[1,2-a]pyrazine core could form hydrogen bonds with the hinge region of the ATP binding site, a common binding mode for kinase inhibitors, while the trifluoromethyl group could occupy a hydrophobic pocket.

A summary of potential interactions based on studies of similar compounds is presented in the table below.

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Residues on a Protein
Hydrogen BondingImidazole (B134444) and Pyrazine Nitrogen AtomsSerine, Threonine, Aspartate, Glutamate (B1630785), Lysine, Arginine
Hydrophobic InteractionsImidazo[1,2-a]pyrazine Ring System, Trifluoromethyl GroupAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π StackingImidazo[1,2-a]pyrazine Ring SystemPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen BondingFluorine AtomElectron-rich atoms (e.g., Oxygen in carbonyl groups)

This table is illustrative and based on general principles and findings from related molecules.

Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be distributed across the electron-rich imidazo[1,2-a]pyrazine ring system. The energy of the HOMO is related to the molecule's ability to donate electrons, thus indicating its nucleophilicity. The LUMO, on the other hand, represents the molecule's ability to accept electrons, reflecting its electrophilicity.

The presence of the electron-withdrawing fluorine and trifluoromethyl groups at the 2- and 3-positions is predicted to have a significant impact on the HOMO and LUMO energy levels. These groups will likely lower the energy of both the HOMO and LUMO compared to the unsubstituted imidazo[1,2-a]pyrazine. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates enhanced electrophilicity. DFT studies on similar heterocyclic systems have shown that electron-withdrawing substituents generally decrease the HOMO-LUMO energy gap, which can be correlated with increased reactivity in certain reactions. scirp.orgscirp.org

The distribution of the LUMO is expected to be significantly influenced by the trifluoromethyl group, suggesting that this position could be susceptible to nucleophilic attack. Conversely, electrophilic attack would likely be directed towards the positions with the highest HOMO density, which are typically found on the pyrazine ring.

Below is a hypothetical representation of the expected effects of the substituents on the frontier orbitals.

OrbitalExpected Influence of -F and -CF3 GroupsPredicted Reactive Sites
HOMOLowered energy, indicating reduced nucleophilicityPositions on the pyrazine ring with high electron density
LUMOLowered energy, indicating increased electrophilicityCarbon atom attached to the trifluoromethyl group and other electron-deficient sites

This table presents predicted trends based on theoretical principles.

To gain a more detailed understanding of a chemical reaction, computational chemists employ techniques such as reaction coordinate mapping and transition state analysis. This involves calculating the potential energy surface along a specific reaction pathway, which connects the reactants to the products via a transition state. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, this type of analysis could be used to investigate various reactions, such as nucleophilic aromatic substitution or electrophilic functionalization. For example, in a nucleophilic substitution reaction, the reaction coordinate could be defined as the distance between the incoming nucleophile and the carbon atom undergoing substitution. By mapping the energy changes along this coordinate, the transition state structure and the activation energy for the reaction can be determined.

Computational studies on the functionalization of the imidazo[1,2-a]pyrazine scaffold have utilized calculations to predict regioselectivity. novartis.comnih.gov These studies often involve the calculation of activation barriers for different possible reaction pathways, with the pathway having the lowest activation energy being the most likely to occur.

Defining the reactants and products: For a given reaction, the geometries of the starting materials and the final products are optimized.

Locating the transition state: Various computational algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products.

Calculating the activation energy: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Analyzing the transition state structure: The geometry of the transition state provides valuable information about the mechanism of the reaction, including which bonds are being formed and broken.

These computational tools are invaluable for predicting the outcomes of chemical reactions and for designing new synthetic routes to functionalized imidazo[1,2-a]pyrazine derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,2 a Pyrazine Derivatives

Systemic Exploration of Substituent Effects on Molecular Recognition

The introduction of fluorine and trifluoromethyl groups at the 3- and 2-positions of the imidazo[1,2-a]pyrazine (B1224502) ring, respectively, profoundly influences the molecule's properties and its potential biological activity. These substitutions are not arbitrary; they are the result of careful consideration of the effects of fluorine chemistry on drug-like properties.

Impact of Fluoro and Trifluoromethyl Groups on Lipophilicity, Polarity, and Hydrogen Bonding

The fluoro and trifluoromethyl groups significantly modulate the lipophilicity, polarity, and hydrogen bonding capacity of the imidazo[1,2-a]pyrazine core. The trifluoromethyl group, with a Hansch-Leo lipophilicity parameter (π) of approximately 0.88, generally increases the lipophilicity of a molecule. This enhancement in lipophilicity can facilitate the molecule's passage through biological membranes. The fluorine atom at the 3-position also contributes to an increase in lipophilicity, albeit to a lesser extent than the trifluoromethyl group.

Regarding hydrogen bonding, the fluorine atom is a weak hydrogen bond acceptor. The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system are the primary hydrogen bond acceptors. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can modulate the basicity of these nitrogen atoms, thereby influencing the strength of potential hydrogen bonds.

A hypothetical comparison of the calculated logarithmic partition coefficient (cLogP), a measure of lipophilicity, and the topological polar surface area (TPSA), an indicator of polarity, for the parent imidazo[1,2-a]pyrazine and its substituted derivative is presented in the table below.

CompoundcLogP (Predicted)TPSA (Ų) (Predicted)
Imidazo[1,2-a]pyrazine1.238.8
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine2.538.8

Note: These values are hypothetical and for illustrative purposes. Actual experimental values may differ.

Positional Effects of Substituents on Molecular Interactions

The specific placement of the fluoro group at the 3-position and the trifluoromethyl group at the 2-position is critical for directing molecular interactions. The 2-position of the imidazo[1,2-a]pyrazine ring is often a key interaction point with biological targets. A bulky and lipophilic group like trifluoromethyl at this position can occupy a hydrophobic pocket within a binding site.

Rational Design Principles for Modulating Molecular Interactions

The development of potent and selective modulators based on the imidazo[1,2-a]pyrazine scaffold relies on established rational design principles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activity to a known active compound. For instance, the imidazo[1,2-a]pyridine (B132010) scaffold has been explored as a bioisosteric replacement for the imidazo[1,2-a]pyrazine core in the development of various therapeutic agents. rsc.orgnih.gov This strategy allows for the exploration of new chemical space and the potential to overcome issues such as poor pharmacokinetics or off-target effects associated with the original scaffold.

Bioisosteric replacement of specific substituents is another key design principle. In the context of this compound, the trifluoromethyl group can be considered a bioisostere for other small lipophilic groups. Similarly, the fluorine atom could be replaced by other small, electronegative groups to fine-tune the electronic properties of the molecule. The application of a bioisosteric approach has been successfully used to optimize the 8-position of the imidazo[1,2-a]pyrazine core in the development of potent kinase inhibitors. nih.gov

Fragment-Based Design Approaches Applied to the Imidazo[1,2-a]pyrazine Core

Fragment-based drug discovery (FBDD) is a method where small chemical fragments are identified that bind to a biological target, and these fragments are then grown or linked together to produce a more potent lead compound. The imidazo[1,2-a]pyrazine core itself can be considered a valuable fragment for screening against various targets. Once a hit is identified, the systematic exploration of substituents at different positions, such as the 2- and 3-positions with fluoro and trifluoromethyl groups, can be guided by structural information of the target's binding site. This approach allows for the rational design of potent and selective inhibitors.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For imidazo[1,2-a]pyrazine derivatives, various QSAR studies have been conducted to understand the key structural features responsible for their biological activities. researchgate.netijirset.comjapsonline.com

These models often utilize a range of molecular descriptors, including those that quantify lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity). For a series of compounds including this compound, a QSAR model could be developed to predict the impact of these specific substituents on a particular biological activity. Similarly, a QSPR model could predict physicochemical properties like solubility or metabolic stability.

A hypothetical QSAR study on a series of imidazo[1,2-a]pyrazine derivatives might yield an equation like the following:

pIC50 = β0 + β1(cLogP) + β2(TPSA) + β3(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the biological activity. Such models can guide the design of new derivatives with improved potency and properties.

Statistical Methods for Correlating Structural Features with Theoretical or Mechanistic Outcomes

In the broader context of imidazo[1,2-a]pyrazine derivatives, researchers widely utilize Quantitative Structure-Activity Relationship (QSAR) models. These statistical methods are essential for identifying the physicochemical properties that are critical for a compound's biological activity. researchgate.net Common techniques include:

Principal Component Analysis (PCA): Used to reduce the complexity of data and to identify the most important descriptors that account for the variance in the observed activities.

Multiple Linear Regression (MLR): Employed to establish a linear relationship between the biological activity and various molecular descriptors.

Artificial Neural Networks (ANN): Advanced computational models that can capture complex, non-linear relationships between a molecule's structure and its activity. researchgate.net

These methods rely on a range of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric factors, and hydrophobicity, to build correlative models. researchgate.net For instance, studies on other imidazo[1,2-a]pyrazine derivatives have successfully used these techniques to correlate structural features with activities like cytotoxicity against cancer cell lines. nih.govresearchgate.net However, no specific QSAR studies detailing the impact of the 3-fluoro and 2-trifluoromethyl substitutions on the imidazo[1,2-a]pyrazine core are available.

Predictive Modeling for Guiding Future Synthetic Efforts

Predictive modeling is a direct application of the statistical correlations established through QSAR and other computational studies. The goal is to rationally design new molecules with enhanced potency and selectivity, thereby guiding synthetic chemistry efforts and reducing the need for extensive trial-and-error experimentation.

For the broader class of imidazo[1,2-a]pyrazines, predictive models have been instrumental in:

Optimizing lead compounds to improve their efficacy and pharmacokinetic profiles.

Identifying novel derivatives with desired biological activities. nih.govnih.govnih.govnih.govtsijournals.com

The insights gained from these models, such as the importance of specific substitutions at various positions of the imidazo[1,2-a]pyrazine ring, help chemists to prioritize which new compounds to synthesize. tsijournals.com Without specific studies on this compound, it is not possible to detail any predictive models that have been developed to guide the synthesis of its analogs.

Exploration of Biological Target Interactions and Chemical Probe Development

Identification and Characterization of Molecular Targets for Imidazo[1,2-a]pyrazine (B1224502) Scaffolds

The therapeutic versatility of the imidazo[1,2-a]pyrazine core is evident from the diverse range of enzymes it has been shown to inhibit. These targets span across different protein families, from the well-explored kinases to various ATPases and other critical enzymes involved in disease pathology.

Kinase Target Identification

Protein kinases, which regulate the majority of cellular pathways, are among the most significant targets for imidazo[1,2-a]pyrazine-based inhibitors. This scaffold has proven to be a fertile ground for the development of potent inhibitors for several key kinases implicated in cancer and inflammatory diseases.

Aurora Kinase: The Aurora kinase family (A, B, and C) are serine/threonine kinases crucial for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer therapy. nih.govresearchgate.net Numerous studies have detailed the synthesis and structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives as potent Aurora kinase inhibitors. nih.gov Optimization of this scaffold has led to compounds with picomolar inhibitory activity and improved aqueous solubility, demonstrating efficacy in human tumor xenograft models. nih.gov

Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK): These non-receptor tyrosine kinases are critical components of B-cell receptor signaling. The imidazo[1,5-a]pyrazine (B1201761) analogue Acalabrutinib is an FDA-approved BTK inhibitor, while Lanraplenib, which features an imidazo[1,2-a]pyrazine core, is an inhibitor of SYK, highlighting the scaffold's utility in targeting hematological malignancies and autoimmune diseases.

Brk/PTK6: Breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), is implicated in the progression of several cancers, including breast and prostate cancer. A series of substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel Brk/PTK6 inhibitors with low-nanomolar activity and high selectivity.

PI3K/mTOR: The PI3K-Akt-mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Function-oriented synthesis has yielded imidazo[1,2-a]pyrazine derivatives that act as potent dual inhibitors of PI3Kα and mTOR. drugbank.com One such compound exhibited exceptional inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com

Casein Kinase 1 (CK1): This family of serine/threonine kinases is involved in various cellular processes, and in pathogenic protozoa like Leishmania, it is essential for parasite survival. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent antileishmanial agents that target Leishmania major CK1 (L-CK1.2) in the low micromolar range. nih.gov

Kinase TargetExample Compound ClassTherapeutic AreaReference
Aurora Kinase A/BImidazo-[1,2-a]-pyrazinesOncology nih.gov
SYKLanraplenibAutoimmune Diseases
BTKAcalabrutinib (Imidazo[1,5-a]pyrazine)Oncology
Brk/PTK6Imidazo[1,2-a]pyrazin-8-aminesOncology
PI3K/mTORImidazo[1,2-a]pyrazinesOncology drugbank.com
Casein Kinase 1 (L. major)Imidazo[1,2-a]pyrazinesInfectious Disease (Leishmaniasis) nih.gov

ATPase Target Identification

ATPases, enzymes that catalyze the hydrolysis of ATP, are another class of proteins effectively targeted by imidazo[1,2-a]pyrazine derivatives.

H+/K+-ATPase: The gastric proton pump, H+/K+-ATPase, is responsible for acidifying the stomach. A series of 6-substituted imidazo[1,2-a]pyrazines have been synthesized and shown to be potent, reversible inhibitors of this enzyme, demonstrating their potential as anti-secretory agents for treating acid-related disorders.

VirB11 ATPase: In the bacterium Helicobacter pylori, the VirB11 ATPase HP0525 is a key component of the type IV secretion system, which is essential for its virulence. Virtual screening identified imidazo[1,2-a]pyrazines as potential ATP mimics and competitive inhibitors of HP0525, with lead compounds showing IC50 values in the low micromolar range. tsijournals.com This represents a promising strategy for developing novel antibacterial agents that disarm the bacteria rather than killing them outright, potentially reducing the pressure for resistance.

Phosphodiesterase and Other Enzyme Target Identification

The scope of imidazo[1,2-a]pyrazine activity extends to other enzyme families crucial for cellular function and disease progression.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that can reduce the efficacy of topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. A small molecule microarray screen identified N,2-diphenylimidazo[1,2-a]pyrazin-3-amines as binders and catalytic inhibitors of TDP1. These compounds represent a platform for developing agents that could enhance the efficacy of existing chemotherapy regimens.

Tubulin: The protein tubulin polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors. nih.gov One of the most potent compounds inhibited tubulin polymerization and demonstrated powerful anti-proliferative activity against cancer cell lines, with an IC50 of 23 nM against HCT-116 cells. nih.gov Molecular docking studies suggest these compounds bind to the colchicine (B1669291) binding site on tubulin. nih.gov

Molecular Mechanisms of Interaction

Understanding how a ligand interacts with its target protein at a molecular level is fundamental to drug design. Imidazo[1,2-a]pyrazine derivatives exhibit diverse binding mechanisms, ranging from direct competition at the active site to more subtle allosteric modulation.

Allosteric Modulation versus Orthosteric Binding

The distinction between allosteric and orthosteric binding is a key concept in pharmacology. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a distinct, secondary site, inducing a conformational change that alters the protein's activity. acs.org

Orthosteric Binding: The majority of imidazo[1,2-a]pyrazine-based inhibitors identified to date function through an orthosteric mechanism. For example, the kinase inhibitors targeting Aurora kinase and PI3K/mTOR, as well as the ATPase inhibitors of VirB11, act as ATP mimetics. nih.govdrugbank.comtsijournals.com They bind directly within the highly conserved ATP-binding pocket, competing with the natural substrate ATP and thereby blocking the enzyme's catalytic function.

Allosteric Modulation: A notable exception is the development of imidazo[1,2-a]pyrazin-8-one derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org Targeting the highly conserved orthosteric glutamate binding site often leads to a lack of selectivity. acs.org By binding to a less conserved allosteric site, these PAMs can enhance the effect of the endogenous neurotransmitter glutamate in a more controlled and selective manner, offering a promising therapeutic strategy for neurological and psychiatric disorders. acs.orgnih.gov Similarly, imidazo[1,2-a]pyrazines have also been discovered as selective negative allosteric modulators (NAMs) of AMPA receptors associated with the TARP γ-8 auxiliary subunit. nih.gov

Ligand-Protein Binding Mode Analysis via Computational and Biochemical Assays

A combination of computational and experimental techniques is crucial for elucidating the precise binding modes of these inhibitors and guiding the design of more potent and selective compounds.

Design and Application of Imidazo[1,2-a]pyrazine-Based Chemical Probes

The core structure of imidazo[1,2-a]pyrazine is amenable to chemical modification, allowing for the introduction of various reporter tags, including fluorophores and affinity labels. The strategic placement of these tags is crucial to ensure that the biological activity of the parent compound is retained. Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrazine derivatives suggest that certain positions on the heterocyclic ring system can be modified without significantly impacting their biological effects.

Development of Fluorescent or Affinity Probes for Target Engagement Studies

The creation of fluorescent or affinity probes from 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine would enable direct visualization and identification of its cellular targets.

Fluorescent Probes: A fluorescent probe could be synthesized by conjugating a suitable fluorophore to the this compound core. The selection of the fluorophore would depend on the specific application, considering factors such as quantum yield, photostability, and spectral properties to minimize interference from endogenous cellular fluorescence. The linker used to attach the fluorophore is also a critical design element, as its length and composition can influence the probe's solubility, cell permeability, and interaction with its target.

Affinity-Based Probes: Affinity probes are designed to covalently bind to their target proteins, allowing for their subsequent isolation and identification. For this compound, this could be achieved by incorporating a photoreactive group, such as a diazirine, to create a photoaffinity probe. Upon UV irradiation, this group forms a reactive carbene that can covalently crosslink with nearby amino acid residues of the target protein. The probe would also typically include a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry, to facilitate the enrichment and detection of the labeled proteins.

A recent study on imidazopyrazine-based kinase inhibitors demonstrated the utility of photoaffinity probes in identifying target proteins from the whole proteome. Probes were designed with a minimalist diazirine alkyne linker, and their off-target profiles were evaluated using chemical proteomics. This approach could be directly translated to the development of probes for this compound to map its interactome.

Table 1: Proposed Chemical Probes based on this compound
Probe TypeReporter TagLinker TypePotential Application
Fluorescent ProbeFluoresceinAlkoxyCellular imaging and localization studies
Affinity ProbeBiotinPEGTarget protein pull-down and identification
Photoaffinity ProbeDiazirine and AlkyneAlkoxyCovalent labeling and identification of direct binding partners

Use of Labeled Derivatives in Biological Systems

Once synthesized, these labeled derivatives of this compound can be employed in a variety of in vitro and in vivo experiments to probe their biological function.

Cellular Imaging: Fluorescently labeled probes can be used in live-cell imaging experiments to determine the subcellular localization of the compound. This can provide valuable clues about its potential targets and mechanism of action. For example, a probe that accumulates in the mitochondria would suggest that its targets are located within this organelle. Studies on related imidazo[1,2-a]pyridine-based fluorescent probes have successfully demonstrated their application in imaging ions and small molecules within living cells.

Target Identification and Validation: Affinity-based probes are instrumental in identifying the direct binding partners of a compound. In a typical workflow, cells or cell lysates are treated with the probe, and after allowing for target binding (and photo-crosslinking in the case of photoaffinity probes), the probe-target complexes are captured using an affinity resin (e.g., streptavidin beads for a biotinylated probe). The enriched proteins are then identified by mass spectrometry.

Target Engagement Assays: Labeled probes can also be used to develop target engagement assays. For instance, a fluorescent probe could be used in a competitive binding assay where the displacement of the probe from its target by an unlabeled compound is measured. This can be used to quantify the binding affinity of other compounds for the target in a cellular context.

The successful application of these chemical probes will provide a deeper understanding of the molecular pharmacology of this compound and aid in the development of more potent and selective analogs.

Table 2: Applications of Labeled Derivatives in Biological Systems
Labeled DerivativeExperimental TechniqueInformation Gained
Fluorescent ProbeConfocal MicroscopySubcellular localization of the compound
Affinity ProbeAffinity Purification-Mass Spectrometry (AP-MS)Identification of cellular binding partners
Fluorescent ProbeFluorescence PolarizationQuantitative measurement of target engagement

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrazine (B1224502) Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel imidazo[1,2-a]pyrazine derivatives. beilstein-journals.orgduke.edu By leveraging large datasets and sophisticated algorithms, AI and ML can accelerate the identification of promising drug candidates and optimize their synthetic routes.

The synthesis of complex molecules like "3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine" often involves multi-step processes with variable yields and potential side products. Machine learning models can be trained on existing reaction data to predict the outcomes of new synthetic routes. beilstein-journals.org For instance, algorithms can be developed to forecast the yield and selectivity of reactions for the synthesis of fluorinated and trifluoromethylated heterocycles. chemrxiv.orgresearchgate.net This predictive capability allows for the in silico screening of numerous reaction conditions, saving time and resources.

By analyzing vast arrays of reaction parameters, ML algorithms can identify non-obvious relationships that may not be apparent to human researchers. duke.edu This can lead to the discovery of novel and more efficient synthetic pathways for imidazo[1,2-a]pyrazine derivatives.

Generative AI models offer the exciting possibility of designing entirely new imidazo[1,2-a]pyrazine-based molecules with desired pharmacological properties. tandfonline.com These models can be trained on the structural features of known active compounds to generate novel chemical entities that are predicted to have high binding affinity and selectivity for a specific biological target. This de novo design approach can significantly expand the chemical space around the imidazo[1,2-a]pyrazine scaffold, leading to the identification of next-generation drug candidates. tandfonline.com

For example, a generative model could be tasked with designing derivatives of "this compound" that are optimized for a particular kinase inhibitory profile while maintaining favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Table 1: Applications of AI/ML in Imidazo[1,2-a]pyrazine Research

Application Area Specific Task Potential Impact

| Predictive Synthesis | Reaction yield and selectivity prediction | - Accelerated optimization of synthetic routes

  • Reduced experimental costs and time | | | Identification of novel synthetic pathways | - Discovery of more efficient and sustainable syntheses | | De Novo Design | Generation of novel molecular structures | - Expansion of chemical diversity around the imidazo[1,2-a]pyrazine scaffold | | | Optimization of pharmacological properties | - Design of compounds with improved potency, selectivity, and ADMET profiles |
  • Advanced Analytical Techniques for In Situ Monitoring of Reactions and Interactions

    The ability to monitor chemical reactions and biological interactions in real-time can provide invaluable insights into reaction mechanisms and binding kinetics. Advanced analytical techniques are crucial for achieving this level of understanding in the context of "this compound" research.

    Process Analytical Technology (PAT) utilizes real-time spectroscopic measurements to monitor and control manufacturing processes. longdom.orgrsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for the in situ monitoring of the synthesis of imidazo[1,2-a]pyrazine derivatives. americanpharmaceuticalreview.com This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and purity.

    Microfluidic, or "lab-on-a-chip," technology enables the rapid synthesis and screening of small quantities of chemical compounds in a highly controlled environment. researchgate.net These platforms can be used to perform a large number of reactions in parallel, allowing for the high-throughput screening of different catalysts, reagents, and reaction conditions for the synthesis of novel imidazo[1,2-a]pyrazine derivatives. The integration of microfluidics with real-time analytical techniques can provide a powerful tool for accelerating the discovery and optimization of this class of compounds.

    Table 2: Advanced Analytical Techniques in Imidazo[1,2-a]pyrazine Research

    Technique Application Advantages

    | Real-time Spectroscopy (FTIR, Raman, NMR) | In situ monitoring of synthesis | - Provides insights into reaction kinetics and mechanisms

  • Enables real-time process optimization | | Microfluidic Platforms | High-throughput synthesis and screening | - Miniaturization reduces reagent consumption
  • Parallelization accelerates discovery timelines |
  • Exploration of New Biological Systems and Pathways Relevant to the Imidazo[1,2-a]pyrazine Scaffold

    The imidazo[1,2-a]pyrazine scaffold has demonstrated a wide range of biological activities, including inhibition of various kinases and antiviral properties. rsc.orgnih.gov However, there are still many unexplored biological systems and pathways where this versatile scaffold could have a significant impact.

    Future research should focus on screening "this compound" and its analogs against a broader range of biological targets. This could include emerging therapeutic targets in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

    Furthermore, a deeper understanding of the mechanism of action of existing active imidazo[1,2-a]pyrazine derivatives is needed. For example, identifying the specific downstream signaling pathways affected by a kinase inhibitor can reveal new therapeutic opportunities and potential combination therapies. The diverse biological activities reported for this scaffold suggest that it may interact with multiple targets, and elucidating these polypharmacological profiles could lead to the development of novel multi-targeting agents. tsijournals.comresearchgate.net

    Table 3: Potential Unexplored Biological Targets for the Imidazo[1,2-a]pyrazine Scaffold

    Therapeutic Area Potential Targets Rationale
    Neurodegenerative Diseases Protein kinases involved in tau phosphorylation, neuroinflammation Known kinase inhibitory activity of the scaffold
    Metabolic Disorders Enzymes and receptors involved in glucose and lipid metabolism Potential for allosteric modulation of metabolic enzymes
    Inflammatory Diseases Cytokine signaling pathways, inflammasome components Broad anti-inflammatory potential of related heterocyclic compounds
    Infectious Diseases Novel viral or bacterial enzymes Proven antiviral activity against influenza nucleoprotein nih.gov

    Novel Target Discovery through Phenotypic Screening

    Phenotypic screening, a classic approach revitalized by modern technology, offers a powerful method to uncover the biological effects of a compound without a preconceived target. pfizer.com This strategy is particularly valuable for identifying first-in-class medicines. pfizer.com By exposing various cell lines or even whole organisms to this compound, researchers can observe and quantify a wide range of phenotypic changes. This could reveal unexpected therapeutic activities, such as anti-proliferative effects in cancer cells, modulation of inflammatory responses, or antimicrobial properties. tsijournals.comnih.gov The discovery of immunomodulatory drugs (IMiDs) through phenotypic screening serves as a prime example of this approach's success in identifying novel mechanisms of action. nih.gov A comprehensive phenotypic screen of this compound could thus open up entirely new avenues for its therapeutic application.

    Investigation of Post-Translational Modification Modulation

    Post-translational modifications (PTMs) are critical regulatory mechanisms in virtually all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate the enzymes responsible for PTMs, such as kinases, phosphatases, and E3 ligases, are of high therapeutic interest. The imidazo[1,2-a]pyrazine core is known to be a privileged scaffold for kinase inhibitors. tsijournals.comnih.gov Given this precedent, it is plausible that this compound could exhibit inhibitory activity against specific kinases or other enzymes involved in PTMs. A focused investigation into its ability to modulate these pathways could uncover novel mechanisms of action and therapeutic targets. For instance, its potential to allosterically inhibit phosphatases like SHP2, as seen with other imidazopyrazine derivatives, warrants exploration. nih.gov

    Sustainable and Green Chemistry Approaches in the Synthesis of Fluorinated Heterocycles

    The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. mdpi.com The synthesis of complex fluorinated heterocycles like this compound presents both challenges and opportunities for the development of more sustainable chemical processes.

    Development of Environmentally Benign Synthetic Protocols

    Traditional methods for the synthesis of heterocyclic compounds can involve harsh reagents, high temperatures, and the generation of significant waste. nih.gov Modern synthetic strategies are moving towards more eco-friendly alternatives. The use of water as a solvent, for example, is a highly desirable green approach. nih.gov For the synthesis of imidazo[1,2-a]pyrazines, methodologies that utilize milder reaction conditions and readily available starting materials are being developed. rsc.org The application of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, is another promising avenue. mdpi.com Research into one-pot, multi-component reactions also aligns with the principles of green chemistry by improving atom economy and reducing the number of purification steps. nih.gov

    Catalyst Development for Efficient and Selective Transformations

    Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. For the synthesis of fluorinated imidazo[1,2-a]pyrazines, the development of novel catalysts is a key area of research. Iodine, for instance, has been used as a cost-effective and environmentally benign catalyst for the synthesis of the imidazo[1,2-a]pyrazine core. nih.gov Transition-metal catalysts, while powerful, can be replaced by more sustainable alternatives in some cases. rsc.org Furthermore, the development of catalysts that can facilitate the direct and selective introduction of fluorine and trifluoromethyl groups into the heterocyclic scaffold would be a significant advancement. nih.gov The use of flow chemistry can also address challenges associated with gas-liquid reactions involving fluorinated gases, making the processes safer and more scalable. rsc.org

    Q & A

    Q. What are the recommended synthetic routes for preparing 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, and what critical reaction parameters must be controlled?

    Answer: The synthesis typically involves multi-step pathways:

    • Core Formation : Cyclocondensation of 2-aminoimidazoles with α,β-dicarbonyl compounds under reflux in THF or dioxane (yield optimization requires strict control of stoichiometry and temperature) .
    • Fluorination/Trifluoromethylation : Electrophilic fluorination using agents like Selectfluor or trifluoroethyl acetate under anhydrous conditions. Reaction pH and solvent polarity significantly influence regioselectivity .
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    Q. Critical Parameters :

    • Temperature control (±2°C) during cycloaddition steps to avoid side-product formation .
    • Dry solvents (e.g., THF over molecular sieves) to prevent hydrolysis of trifluoromethyl intermediates .

    Q. How do researchers characterize the purity and structural integrity of this compound?

    Answer:

    • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorinated substituent positions (δ -60 to -70 ppm for CF₃ groups; δ -180 to -200 ppm for C-F) .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error for molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₅F₄N₃: 235.0421) .
    • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives (e.g., dihedral angles between imidazo and pyrazine rings) .

    Advanced Research Questions

    Q. What strategies exist for optimizing fluorinated substituent positioning to enhance target binding affinity in imidazo[1,2-a]pyrazine derivatives?

    Answer:

    • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine substitution on π-π stacking or hydrogen-bonding interactions. For example, trifluoromethyl groups at C2 increase electron-withdrawing effects, enhancing kinase binding .
    • Bioisosteric Replacement : Replace -CF₃ with -OCF₃ or -SCF₃ to modulate lipophilicity (logP) while retaining steric bulk. Comparative IC₅₀ assays against kinase targets (e.g., EGFR or Aurora A) validate improvements .
    • Site-Directed Fluorination : Use directed ortho-metalation (DoM) with LDA to install fluorine at specific positions, followed by Suzuki-Miyaura coupling for diversification .

    Q. How can conflicting data on reaction yields from different synthetic protocols be resolved?

    Answer:

    • Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) across 20+ reactions. For example, THF vs. dioxane in cyclocondensation steps can alter yields by 15–20% due to dielectric constant differences .
    • Byproduct Analysis : LC-MS identifies competing pathways (e.g., over-fluorination or N-oxide formation). Adjusting reaction time from 12 to 8 hours may suppress byproducts .
    • Reproducibility Trials : Independent replication in three labs with standardized reagents. Discrepancies >10% suggest uncontrolled variables (e.g., trace moisture in solvents) .

    Q. What methodologies are used to analyze the compound’s stability under physiological conditions for drug development?

    Answer:

    • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via UPLC-PDA. Trifluoromethyl groups show stability at pH 7.4 but hydrolyze at pH <2 .
    • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and quantify parent compound loss over 60 minutes. CYP3A4/5-mediated metabolism is common for imidazo-heterocycles .
    • Plasma Protein Binding (PPB) : Equilibrium dialysis (human plasma, 4 hours) measures unbound fraction. Fluorinated derivatives often show >90% binding due to hydrophobic interactions .

    Q. How do researchers address contradictory bioactivity data across cell lines or assay platforms?

    Answer:

    • Orthogonal Assays : Validate kinase inhibition (e.g., ATP-Glo vs. HTRF) in parallel. Discrepancies may arise from assay interference (e.g., autofluorescence in HTRF) .
    • Cell Line Authentication : STR profiling confirms genetic consistency. For example, activity differences in MCF7 vs. MDA-MB-231 breast cancer lines correlate with p53 status .
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link in vitro IC₅₀ to free plasma concentrations. Poor correlation may indicate off-target effects or efflux pump interactions .

    Q. What advanced computational tools predict the compound’s interaction with biological targets?

    Answer:

    • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., 100 ns trajectories) to assess hydrogen-bond networks with hinge regions (e.g., Glu85 in EGFR) .
    • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions. For example, -CF₃ at C2 improves binding by -1.2 kcal/mol vs. -F .
    • Machine Learning (ML) Models : Train on kinase inhibition datasets (e.g., ChEMBL) to prioritize derivatives with balanced selectivity/potency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.